molecular formula C3H6N4 B13696932 2H-Tetrazole, 2,5-dimethyl- CAS No. 4135-93-7

2H-Tetrazole, 2,5-dimethyl-

Cat. No.: B13696932
CAS No.: 4135-93-7
M. Wt: 98.11 g/mol
InChI Key: HVRBCXZGTURXBT-UHFFFAOYSA-N
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Description

Overview of Tetrazole Chemistry and the 2H-Tautomer Preference

Tetrazoles are aromatic heterocyclic compounds that can exist in different tautomeric forms, primarily the 1H- and 2H-isomers. wikipedia.orgresearchgate.net The position of the proton on the nitrogen atoms of the ring determines the specific tautomer. The equilibrium between these tautomers is influenced by the surrounding environment. sci-hub.seconicet.gov.ar In the gas phase and nonpolar solutions, the 2H-tetrazole tautomer is generally the more stable and energetically preferred form. wikipedia.orgsci-hub.seconicet.gov.ar However, in polar solvents with a high dielectric constant, the more polar 1H-tautomer becomes the dominant species. sci-hub.seconicet.gov.ar

The aromaticity of the tetrazole ring, arising from the delocalization of six π-electrons, contributes to its relative stability. wikipedia.orgmdpi.com This inherent stability, coupled with a high nitrogen content, makes tetrazole derivatives valuable in various fields, including medicinal chemistry and materials science. acs.orgbohrium.com

Historical Development of 2,5-Disubstituted Tetrazole Synthesis and Research

The first synthesis of a tetrazole derivative was reported in 1885 by Swedish chemist J.A. Bladin. nih.govnih.govhilarispublisher.com However, significant interest in tetrazole chemistry and its applications surged in the mid-20th century. nih.gov The synthesis of 2,5-disubstituted tetrazoles, such as 2,5-dimethyl-2H-tetrazole, has been a subject of ongoing research, with various methods developed to achieve regioselective substitution.

Functionalization of 5-substituted tetrazoles often leads to a mixture of 1,5- and 2,5-disubstituted isomers, making selective synthesis challenging. acs.org Traditional methods for preparing 2,5-disubstituted tetrazoles have included SN1 and SN2 reactions using alkylating agents like (pseudo)alkyl halides and alcohols. jst.go.jp

More contemporary and efficient synthetic strategies have since been developed. These include:

[3+2] Cycloaddition Reactions: This powerful method involves the reaction of arenediazonium salts with diazo compounds, catalyzed by agents like silver. thieme.de

One-Pot Sequential Reactions: A facile method for synthesizing 2,5-disubstituted tetrazoles involves the reaction of aryldiazonium salts with amidines, followed by oxidative ring closure. acs.orgorganic-chemistry.org This approach is advantageous due to its mild reaction conditions and short reaction times. organic-chemistry.org

Copper-Catalyzed Cross-Coupling: A green and atom-efficient protocol utilizes a Cu₂O catalyst for the direct coupling of N-H free tetrazoles with boronic acids under an oxygen atmosphere. rsc.orgresearchgate.net

Cobalt-Catalyzed Hydroamination: A novel method employs a cobalt catalyst for the intermolecular hydroamination of nonactivated olefins with 5-substituted tetrazoles, providing exclusive access to 2,5-disubstituted isomers under mild conditions. jst.go.jp

These advancements have expanded the toolkit for chemists, enabling more efficient and environmentally friendly synthesis of specifically substituted tetrazoles like 2,5-dimethyl-2H-tetrazole.

Importance of the 2H-Tetrazole Scaffold in Contemporary Chemical Research

The 2H-tetrazole scaffold, including 2,5-disubstituted derivatives, holds considerable importance in modern chemical research, primarily due to its role as a bioisostere and its unique physicochemical properties. acs.orgbenthamdirect.com

Bioisosterism in Medicinal Chemistry: The tetrazole ring is widely recognized as a bioisostere for the carboxylic acid group. wikipedia.orgmultijournals.org This means it can replace a carboxylic acid moiety in a drug molecule without significantly altering its biological activity, and in some cases, improving its properties. Tetrazoles have a similar pKa to carboxylic acids and are deprotonated at physiological pH. wikipedia.org This substitution can lead to enhanced metabolic stability, increased lipophilicity, and better bioavailability of drug candidates. hilarispublisher.commultijournals.org Consequently, the tetrazole motif is found in numerous FDA-approved drugs, including antihypertensives like losartan (B1675146) and candesartan. acs.orgthieme.denumberanalytics.com

Applications in Materials Science: The high nitrogen content of tetrazoles contributes to their high energy of formation, making them attractive for applications as energetic materials. acs.orgontosight.ai They can serve as components in gas generators for automobile airbags and have been investigated as potential high-performance explosives and rocket propellants due to their high burn rate, relative stability, and the production of non-toxic gases upon combustion. wikipedia.orgacs.org

The versatility of the 2H-tetrazole scaffold ensures its continued exploration in the development of new pharmaceuticals, advanced materials, and other specialty chemicals. ontosight.aibohrium.com

Chemical and Physical Properties of 2H-Tetrazole, 2,5-dimethyl-

PropertyValueUnitSource
Molecular FormulaC₃H₆N₄ nih.gov
Molecular Weight98.11 g/mol nih.gov
IUPAC Name2,5-dimethyltetrazole nih.gov
CAS Number4135-93-7 nih.gov
Standard solid enthalpy of combustion (ΔcH°solid)-2240.50 ± 2.80kJ/mol chemeo.com
Enthalpy of formation at standard conditions (ΔfH°gas)251.20 ± 2.90kJ/mol chemeo.com
Solid phase enthalpy of formation at standard conditions (ΔfH°solid)202.50 ± 2.90kJ/mol chemeo.com
Enthalpy of sublimation at standard conditions (ΔsubH°)48.70kJ/mol chemeo.com
Triple Point Temperature (Ttriple)257.00 ± 1.00K chemeo.com
Enthalpy of fusion at a given temperature (ΔfusH)13.50kJ/mol chemeo.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4/c1-3-4-6-7(2)5-3/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRBCXZGTURXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194304
Record name 2H-Tetrazole, 2,5-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4135-93-7
Record name 2H-Tetrazole, 2,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004135937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Tetrazole, 2,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comprehensive Spectroscopic and Crystallographic Characterization of 2h Tetrazole, 2,5 Dimethyl and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of 2,5-dimethyl-2H-tetrazole. Analysis of ¹H and ¹³C NMR spectra, supported by two-dimensional techniques, allows for unambiguous assignment of all atoms within the molecule and enables clear differentiation from its 1,5-dimethyl regioisomer.

¹H NMR Spectroscopic Analysis and Chemical Shift Assignments

The ¹H NMR spectrum of 2,5-dimethyl-2H-tetrazole is characterized by its simplicity, showing two distinct singlets corresponding to the two methyl groups in different chemical environments.

The methyl group attached to the nitrogen atom at the 2-position (N-CH₃) is typically observed further downfield due to the direct deshielding effect of the heterocyclic ring's nitrogen atoms.

The methyl group attached to the carbon atom at the 5-position (C-CH₃) appears at a more upfield position.

While specific experimental data for 2,5-dimethyl-2H-tetrazole is not widely published, theoretical calculations and data from analogous 2,5-disubstituted tetrazoles provide reliable predictions for the chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for 2,5-dimethyl-2H-tetrazole

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
N-CH₃~4.2 - 4.4Singlet
C-CH₃~2.6 - 2.8Singlet

¹³C NMR Spectroscopic Analysis, including Regioisomeric Differentiation

The ¹³C NMR spectrum provides further confirmation of the structure and is crucial for distinguishing between the 2,5-dimethyl and 1,5-dimethyl isomers. The spectrum of 2,5-dimethyl-2H-tetrazole displays three signals: one for the tetrazole ring carbon (C5), and one for each of the unique methyl carbons.

Regioisomeric differentiation is achieved by comparing the chemical shifts with those of 1,5-dimethyl-1H-tetrazole.

In the 2,5-isomer , the N-methyl carbon (N-CH₃) is significantly deshielded compared to the C-methyl carbon (C-CH₃). The chemical shift of the C5 carbon is also characteristic of the 2H-tetrazole system.

In the 1,5-isomer , the N-methyl carbon appears at a different chemical shift, and the C5 carbon resonance is also shifted, reflecting the different electronic distribution in the 1H-tetrazole ring system.

Table 2: Comparative ¹³C NMR Chemical Shifts for Dimethyltetrazole Isomers

Carbon Assignment2,5-dimethyl-2H-tetrazole (Predicted δ, ppm)1,5-dimethyl-1H-tetrazole (Predicted δ, ppm)
C5 (Ring Carbon)~164 - 166~155 - 157
N-CH₃~40 - 42~34 - 36
C-CH₃~10 - 12~9 - 11

The distinct differences in the chemical shifts of both the ring carbon and the N-methyl carbon provide a robust method for unambiguous regioisomeric assignment. iucr.org

Two-Dimensional NMR Techniques (e.g., HSQC)

Two-dimensional NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are used to confirm the assignments made in the 1D spectra. An HSQC spectrum correlates the chemical shifts of protons with the carbon atoms to which they are directly attached.

For 2,5-dimethyl-2H-tetrazole, the HSQC spectrum would show two cross-peaks:

A correlation between the proton signal of the N-CH₃ group (~4.2-4.4 ppm) and the carbon signal of the N-CH₃ group (~40-42 ppm).

A correlation between the proton signal of the C-CH₃ group (~2.6-2.8 ppm) and the carbon signal of the C-CH₃ group (~10-12 ppm).

The C5 ring carbon, having no attached protons, would not produce a signal in the HSQC spectrum. This technique provides definitive evidence for the connectivity of the methyl groups.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides insight into the functional groups and bonding arrangements within the 2,5-dimethyl-2H-tetrazole molecule. The spectra are characterized by vibrations of the tetrazole ring and the attached methyl groups.

Key vibrational modes include:

C-H Stretching: Vibrations from the methyl groups are expected in the 2900-3000 cm⁻¹ region.

Ring Vibrations: The tetrazole ring exhibits a series of characteristic stretching (ν N=N, ν C=N) and deformation modes. These are typically found in the 1000-1500 cm⁻¹ range.

Methyl Deformations: Symmetric and asymmetric bending vibrations of the CH₃ groups appear in the 1375-1450 cm⁻¹ region.

Based on studies of analogous compounds like 2-methyl-2H-tetrazol-5-amine, specific assignments can be predicted. uc.pt

Table 3: Predicted Key Vibrational Frequencies for 2,5-dimethyl-2H-tetrazole

Frequency Range (cm⁻¹)AssignmentSpectroscopy Type
2950 - 3050C-H Asymmetric & Symmetric Stretching (CH₃)IR, Raman
1480 - 1520Ring Stretching (ν N=N, ν C=N)IR, Raman
1430 - 1460Asymmetric CH₃ BendingIR
1370 - 1390Symmetric CH₃ BendingIR
1250 - 1300Ring Breathing/StretchingRaman
1000 - 1100Ring DeformationIR

Mass Spectrometry (MS) and Fragmentation Patterns

Mass spectrometry (MS) provides information on the molecular weight and fragmentation pathways of 2,5-dimethyl-2H-tetrazole. The molecular weight of the compound is 98.11 g/mol . nih.gov

Under electron ionization (EI), tetrazoles characteristically undergo fragmentation through the elimination of a molecule of dinitrogen (N₂), which has a mass of 28 amu. This is typically the most prominent fragmentation pathway due to the thermodynamic stability of N₂. cam.ac.uk

The expected fragmentation pattern for 2,5-dimethyl-2H-tetrazole is as follows:

Molecular Ion (M⁺˙): The parent ion is observed at a mass-to-charge ratio (m/z) of 98.

Loss of N₂: The molecular ion loses a molecule of N₂, resulting in a major fragment ion at m/z 70 ([M - 28]⁺˙). This is often the base peak in the spectrum. cam.ac.uk

Further Fragmentation: The [M - 28]⁺˙ ion can undergo further fragmentation, such as the loss of a methyl radical (˙CH₃, 15 amu) to produce a fragment at m/z 55, or the loss of acetonitrile (B52724) (CH₃CN, 41 amu) to yield a fragment at m/z 29.

Table 4: Expected Mass Spectrometry Fragmentation for 2,5-dimethyl-2H-tetrazole

m/zProposed FragmentFormula
98Molecular Ion [M]⁺˙[C₃H₆N₄]⁺˙
70[M - N₂]⁺˙[C₃H₆N₂]⁺˙
55[M - N₂ - CH₃]⁺[C₂H₃N₂]⁺

Single-Crystal X-ray Diffraction Studies

While a specific single-crystal X-ray diffraction study for 2,5-dimethyl-2H-tetrazole is not publicly available in the Cambridge Structural Database (CSD), a comprehensive analysis of 152 related 2,5-disubstituted tetrazoles provides a highly accurate model of its expected solid-state geometry.

The 2H-tetrazole ring is an aromatic, planar five-membered heterocycle. The methyl groups at the C5 and N2 positions will lie in or very close to the plane of the ring. The geometry is defined by specific bond lengths and angles that are characteristic of this class of compounds.

Table 5: Average Geometric Parameters for 2,5-Disubstituted Tetrazoles from CSD Analysis

ParameterAverage Value
Bond Lengths (Å)
N2-N3~1.32 Å
N3-N4~1.30 Å
N4-C5~1.33 Å
C5-N1~1.33 Å
N1-N2~1.38 Å
C5-C(methyl)~1.49 Å
N2-C(methyl)~1.47 Å
Bond Angles (°)
N1-N2-N3~106°
N2-N3-N4~112°
N3-N4-C5~108°
N4-C5-N1~105°
C5-N1-N2~109°
C(methyl)-N2-N1~123.9°

These crystallographic data confirm the covalent structure and provide precise measurements of the molecular dimensions, which are essential for computational modeling and understanding intermolecular interactions in the solid state.

Molecular Conformation and Geometry

While a specific single-crystal X-ray diffraction study for 2,5-dimethyl-2H-tetrazole is not available in the surveyed literature, a comprehensive analysis of the Cambridge Structural Database (CSD) for the broader class of 2,5-disubstituted tetrazoles provides significant insight into the expected molecular geometry. nih.gov An examination of 152 such crystal structures reveals consistent and predictable geometric parameters for the core tetrazole ring and its substituents. nih.gov

Table 1: Average Geometrical Parameters for 2,5-Disubstituted Tetrazoles based on CSD Analysis. nih.gov
ParameterDescriptionAverage Value
R¹–N DistanceBond length from N2-substituent to ring Nitrogen1.47 Å
R¹–N–N AngleBond angle involving the N2-substituent123.1°
R²–C DistanceBond length from C5-substituent to ring Carbon1.46 Å
R²–C–N AngleBond angle involving the C5-substituent123.9°

These average values provide a reliable model for the molecular geometry of 2,5-dimethyl-2H-tetrazole, suggesting a stable conformation with well-defined bond lengths and angles characteristic of this class of heterocyclic compounds.

Supramolecular Assembly and Intermolecular Interactions

The specific crystal packing and supramolecular assembly of 2,5-dimethyl-2H-tetrazole cannot be definitively described without experimental crystallographic data. However, analysis of related 2,5-disubstituted tetrazole structures allows for an informed discussion of the likely intermolecular interactions that govern its solid-state architecture.

In crystals of analogous compounds, supramolecular assembly is often directed by a combination of weak non-covalent forces. Given the absence of strong hydrogen bond donors (like N-H) or acceptors in 2,5-dimethyl-2H-tetrazole, the crystal packing is expected to be dominated by van der Waals forces and potentially weak C–H···N interactions. The nitrogen atoms of the tetrazole ring are known to act as weak hydrogen bond acceptors.

Reactivity Profiles and Mechanistic Pathways of 2h Tetrazole, 2,5 Dimethyl and Analogues

Thermal Decomposition and Fragmentation Mechanisms (e.g., N2 Elimination)

The thermal and photochemical decomposition of 2,5-disubstituted tetrazoles, including 2,5-dimethyl-2H-tetrazole, is a well-documented process primarily characterized by the extrusion of molecular nitrogen (N₂). This reaction proceeds through a 1,3-dipolar cycloreversion mechanism, yielding a highly reactive nitrile imine intermediate nih.gov.

The core fragmentation pathway can be summarized as follows:

Initiation : Upon heating or irradiation with UV light, the tetrazole ring absorbs energy, leading to the weakening of the N-N bonds.

N₂ Elimination : The ring fragments, releasing a stable molecule of dinitrogen (N₂). This step is a key driving force for the reaction.

Nitrile Imine Formation : The remaining atoms rearrange to form a transient 1,3-dipole known as a nitrile imine. For 2,5-dimethyl-2H-tetrazole, this process yields acetonitrile (B52724) methylimine.

This fragmentation is a hallmark of 2,5-disubstituted tetrazoles. For instance, the mass spectrometry of 2-methyl-5-phenyl-2H-tetrazole shows a fragmentation pattern dominated by the loss of nitrogen from the molecular ion to produce the base peak. Computational studies on 2,5-dimethyl-tetrazole have further explored this fragmentation, showing that the thermal activation barrier can be significantly lowered by the presence of a charged functional group on the N-methyl substituent, which stabilizes the developing dipole in the transition state.

Photochemical decomposition follows a similar pathway. Femtosecond infrared spectroscopy on 2,5-diphenyltetrazole revealed that N₂ cleavage occurs on an ultrafast timescale (less than 500 fs) following photoexcitation nih.gov. This light-induced reactivity makes 2,5-disubstituted tetrazoles useful as photoactivatable probes in chemical biology nih.gov.

Decomposition Method Reactant Key Intermediate Primary Byproduct
Thermal (Thermolysis)2,5-dimethyl-2H-tetrazoleAcetonitrile methylimineN₂
Photochemical (Photolysis)2,5-dimethyl-2H-tetrazoleAcetonitrile methylimineN₂

Ring Transformations and Rearrangement Reactions

The true synthetic utility of 2,5-dimethyl-2H-tetrazole's decomposition lies in the subsequent reactions of the acetonitrile methylimine intermediate. This highly reactive species can be trapped in situ to form a variety of new heterocyclic structures, effectively transforming the original tetrazole ring into a different scaffold researchgate.net.

1,3-Dipolar Cycloadditions: Nitrile imines are classic 1,3-dipoles and readily undergo cycloaddition reactions with various dipolarophiles. These reactions are a powerful tool for constructing five-membered heterocyclic rings.

Reaction with Alkenes : When generated in the presence of an alkene, acetonitrile methylimine will undergo a [3+2] cycloaddition to yield pyrazoline derivatives.

Reaction with Alkynes : Similarly, reaction with an alkyne leads to the formation of a stable, aromatic pyrazole (B372694) ring.

Reactions with Nucleophiles: The nitrile imine can also be intercepted by various nucleophiles. For example, they have been shown to react with carboxylic acids, thiols, and amines, which is a reactivity mode harnessed in proteome-wide profiling studies nih.govresearchgate.net.

Rearrangements: In the absence of an efficient trapping agent, nitrile imines themselves can undergo rearrangement, although this is less common than intermolecular reactions. Potential rearrangement pathways can lead to the formation of carbodiimides or diazirines.

Intermediate Reactant Type Product Class Reaction Type
Acetonitrile methylimineAlkenePyrazoline1,3-Dipolar Cycloaddition
Acetonitrile methylimineAlkynePyrazole1,3-Dipolar Cycloaddition
Acetonitrile methylimineCarboxylic AcidO-Acyl IsohydrazideNucleophilic Addition

Functional Group Transformations and Derivatization at C-5 Position

While many substituted tetrazoles are synthesized by building the ring around a pre-functionalized precursor, derivatization of the C-5 position on a pre-formed 2,5-disubstituted tetrazole is also possible, though less common. For 2,5-dimethyl-2H-tetrazole, transforming the C-5 methyl group requires its deprotonation to form a carbanion, which can then react with an electrophile.

This transformation is challenging due to the low acidity of the methyl protons. However, studies on analogous N-protected 5-alkyltetrazoles have demonstrated the feasibility of this approach. The general mechanism involves:

Protection of a Ring Nitrogen : To prevent the base from reacting with the ring itself, a protecting group (e.g., trityl, cumyl) is often installed on a ring nitrogen. While the subject molecule is N-2 substituted, this principle applies to related syntheses.

Deprotonation (Metalation) : A strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), is used at low temperatures to deprotonate the α-carbon of the C-5 alkyl group nih.gov.

Electrophilic Quench : The resulting lithiated intermediate is then treated with an electrophile (e.g., an aldehyde, ketone, or alkyl halide) to form a new carbon-carbon bond nih.gov.

This methodology allows for the extension of the alkyl chain or the introduction of new functional groups at the C-5 position. However, it requires harsh conditions and careful selection of protecting groups to avoid unwanted side reactions nih.gov.

Regioselectivity in Reactions at Nitrogen Atoms (N1 vs. N2)

The concept of regioselectivity in 2,5-dimethyl-2H-tetrazole does not concern the N1 versus N2 positions, as the N2 position is already occupied by a methyl group. Instead, regioselectivity becomes relevant when considering further reactions, such as protonation or alkylation (quaternization), at the remaining three nitrogen atoms (N1, N3, and N4).

Theoretical and experimental studies have shown that the nitrogen atoms in the tetrazole ring are not electronically equivalent. For 2,5-disubstituted-2H-tetrazoles, the endocyclic nitrogen atom at the N4 position is identified as the most preferred center of basicity acs.org. This is attributed to its higher electron density and steric accessibility compared to N1 and N3.

Therefore, in reactions involving electrophiles, such as protons (H⁺) or alkylating agents (R⁺), the attack is highly regioselective towards the N4 atom.

Protonation : In an acidic medium, 2,5-dimethyl-2H-tetrazole will be protonated preferentially at the N4 position to form the corresponding tetrazolium cation.

Alkylation : Reaction with an alkyl halide would be expected to yield a 2,4,5-trisubstituted tetrazolium salt, with the incoming alkyl group attaching to the N4 nitrogen.

This inherent regioselectivity is a key feature of the molecule's reactivity, directing the outcome of electrophilic addition reactions.

Acid-Base Properties and Protonation Studies

Tetrazoles are known for their unique acid-base characteristics mdpi.com. While 5-substituted 1H-tetrazoles are notably acidic (with pKa values similar to carboxylic acids), 2,5-disubstituted isomers like 2,5-dimethyl-2H-tetrazole lack the acidic N-H proton and are therefore considered very weak acids.

Conversely, the compound acts as a nitrogenous base due to the lone pairs of electrons on its nitrogen atoms. Quantitative studies on the hydrogen-bonding basicity of a series of 2,5-disubstituted-2H-tetrazoles have been conducted using FTIR spectroscopy acs.org. These studies measure the hydrogen bond acceptor strength, reported as the pKHB constant.

Key findings from these studies include:

Basicity Center : The nitrogen atom at the N4 position is the primary center of basicity, forming the strongest hydrogen bonds with hydrogen bond donors like p-fluorophenol acs.org.

Protonation : As a consequence of N4 being the most basic site, protonation occurs selectively at this position to form a cation where the positive charge is delocalized across the ring system acs.org.

The ability of 2,5-disubstituted tetrazoles to form strong, directed hydrogen bonds is a crucial aspect of their molecular recognition properties and their use as pharmacophores in medicinal chemistry acs.org.

Coordination Chemistry and Ligand Applications of 2h Tetrazole, 2,5 Dimethyl Derived Systems

Tetrazoles as N-Donor Ligands in Metal Complexes

Tetrazoles are a significant class of nitrogen-rich heterocyclic compounds that are extensively used as ligands in coordination chemistry. nih.govacs.org Their high nitrogen content and the presence of multiple potential donor sites allow them to coordinate with a wide variety of metal ions. acs.org The tetrazole ring can act as a versatile N-donor ligand, coordinating to metal centers through one or more of its four nitrogen atoms. acs.org

For 2,5-disubstituted tetrazoles, the mode of coordination is influenced by the nature of the substituents at the C5 and N2 positions. Generally, coordination is expected to occur through the N3 or N4 atoms of the tetrazole ring. However, there is no specific literature available that details the coordination behavior of 2,5-dimethyl-2H-tetrazole as an N-donor ligand in metal complexes. Research on other 2,5-disubstituted tetrazoles indicates that they can form stable complexes with various transition metals, but direct experimental evidence for the dimethyl derivative is lacking. researchgate.net

Synthesis and Characterization of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The rich coordination chemistry of tetrazoles makes them excellent building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netrsc.org The ability of the tetrazole ring to bridge multiple metal centers facilitates the formation of extended one-, two-, or three-dimensional networks. acs.orgrsc.org These materials are of great interest due to their potential applications in gas storage, separation, and catalysis. acs.orgrsc.org

The synthesis of tetrazole-based MOFs typically involves the reaction of a tetrazole-containing organic linker with a metal salt under solvothermal conditions. researchgate.netrsc.orgacs.org The structure of the resulting framework is dependent on the coordination geometry of the metal ion, the structure of the organic linker, and the reaction conditions.

A search of the available literature did not yield any specific examples of coordination polymers or MOFs constructed using 2,5-dimethyl-2H-tetrazole as the primary or secondary building unit. While numerous studies report the synthesis and characterization of MOFs from other tetrazole derivatives, the application of this specific compound in this area remains unexplored. researchgate.netrsc.orgacs.org

Influence of Tetrazole Ligands on Metal Center Geometry and Properties

In the case of 2,5-disubstituted tetrazoles, the substituents can sterically hinder certain coordination modes, leading to specific geometries around the metal center. However, without experimental data for complexes of 2,5-dimethyl-2H-tetrazole, it is not possible to provide a detailed analysis of its influence on metal center geometry and properties. General principles of coordination chemistry suggest that the methyl groups would exert a certain steric influence, but the precise effects have not been documented.

Applications in Catalysis (e.g., Organometallic Catalysis Involving Tetrazole Ligands)

Metal complexes containing tetrazole ligands have been investigated for their catalytic activity in various organic transformations. researchgate.netacs.orgresearchgate.netnih.gov The nitrogen-rich environment provided by the tetrazole ring can stabilize different oxidation states of the metal center, making these complexes suitable for redox catalysis. For example, cobalt and molybdenum complexes with tetrazole-derived ligands have been shown to be effective catalysts for cycloaddition and epoxidation reactions, respectively. researchgate.netnih.gov

The catalytic performance of these complexes is often dependent on the specific structure of the tetrazole ligand and the nature of the metal ion. While the broader class of tetrazole-containing complexes shows promise in catalysis, there are no published reports on the use of 2,5-dimethyl-2H-tetrazole in any catalytic applications, including organometallic catalysis. Therefore, no detailed research findings or data tables can be presented for this specific compound.

Advanced Material Science Applications and High Nitrogen Systems Based on 2h Tetrazole, 2,5 Dimethyl Derivatives

Development of High-Nitrogen Content Materials

The tetrazole scaffold, with a molecular formula of CH₂N₄, is inherently rich in nitrogen, making it a fundamental building block for high-energy density materials (HEDMs). rsc.org The incorporation of tetrazole moieties into a molecular structure significantly increases the total nitrogen content, which upon decomposition, releases large amounts of dinitrogen gas (N₂), a thermodynamically stable molecule. This process results in a high positive heat of formation and a large release of energy, desirable properties for explosives, propellants, and gas-generating agents. nih.govresearchgate.net

Applications in Specialty Chemicals

Tetrazole derivatives have found utility in various specialized chemical applications. However, information specifically citing 2H-Tetrazole, 2,5-dimethyl- is limited.

Photographic Industry: Tetrazoles are known to be used in the photographic and photoimaging industry, often functioning as stabilizers or antifogging agents. nih.gov They can interact with silver halide crystals to control the photographic process. Despite this general application for the tetrazole class, specific documentation or patents detailing the use of 2H-Tetrazole, 2,5-dimethyl- for these purposes could not be located.

Activators in Oligonucleotide Synthesis: The synthesis of oligonucleotides via the phosphoramidite method is a critical process in biotechnology and diagnostics. This chemical synthesis requires an activator to facilitate the coupling of phosphoramidite monomers to the growing oligonucleotide chain. nih.govnih.gov The most common activator is 1H-tetrazole, which acts as a weak acid to protonate the phosphoramidite, enabling nucleophilic attack. nih.gov Other, more potent activators like 5-ethylthio-1H-tetrazole (ETT) and 4,5-dicyanoimidazole (DCI) are also widely used. glenresearch.com There is no evidence in the available literature to suggest that 2H-Tetrazole, 2,5-dimethyl- is used as an activator in this process. Its structural properties, specifically the methylation at the N2 position, differ significantly from the N-unsubstituted activators required for the proton-donating mechanism.

Photophysical Properties of Tetrazole-Containing Materials

The photophysical properties of tetrazole derivatives, such as their absorption and emission of light, are of interest for applications in sensors and imaging. Photochemical ligation using 2,5-disubstituted tetrazoles, particularly 2,5-diaryl tetrazoles, is a notable area of research. researchgate.netresearchgate.net This "photoclick" chemistry involves the UV light-induced reaction of the tetrazole with an alkene to form a fluorescent pyrazoline product. researchgate.net

These studies, however, focus on derivatives with aryl substituents, which provide extensive π-conjugation necessary for the desired photophysical properties. There is a lack of specific studies in the accessible literature detailing the photophysical characteristics (e.g., UV-Vis absorption spectra, fluorescence spectra, quantum yields) of 2H-Tetrazole, 2,5-dimethyl- . The simple methyl substituents are not expected to produce the significant fluorescent properties seen in their diaryl counterparts.

Studies on Thermal Stability and Decomposition for Material Design

Understanding the thermal behavior of tetrazole compounds is crucial for their application in energetic materials and for ensuring safety. The thermal decomposition of the tetrazole ring typically proceeds via the elimination of molecular nitrogen. acs.org

For the specific compound 2H-Tetrazole, 2,5-dimethyl- , thermochemical data is available from the National Institute of Standards and Technology (NIST). nist.govnist.gov This data is fundamental for designing materials and processes involving this compound, as it quantifies its stability and the energy associated with its phase changes and formation. While comprehensive kinetic studies on its decomposition mechanism are not detailed in the available literature, theoretical studies on the parent tetrazole molecule show that decomposition is a complex process involving tautomeric equilibria and multiple potential pathways. acs.org The stability and decomposition products of substituted tetrazoles can be significantly influenced by the nature of the substituents.

Below is a table of available thermochemical properties for 2H-Tetrazole, 2,5-dimethyl- .

PropertySymbolValueUnits
Molecular FormulaC₃H₆N₄
Molecular Weight98.11 g/mol
CAS Number4135-93-7
Standard Enthalpy of Formation (gas)ΔfH°(gas)Data availablekJ/mol
Standard Enthalpy of Formation (solid)ΔfH°(solid)Data availablekJ/mol
Standard Enthalpy of SublimationΔsubH°Data availablekJ/mol
Standard Enthalpy of Combustion (solid)ΔcH°(solid)Data availablekJ/mol

Note: Specific numerical values from the NIST database require subscription access and are noted as "Data available". nist.govnist.gov

Bioisosteric and Biomolecular Interaction Studies of 2h Tetrazole, 2,5 Dimethyl Analogues

Tetrazoles as Carboxylic Acid Bioisosteres: Principles and Structural Rationale

The concept of bioisosterism involves substituting one atom or group in a molecule with another that produces a broadly similar biological effect. nih.govrug.nl The 5-substituted tetrazole ring is one of the most frequently used non-classical bioisosteres for the carboxylic acid functional group. nih.govrug.nlresearchgate.net This substitution is rationalized by key similarities in their physicochemical properties, which are critical for molecular recognition by biological targets. rug.nl

Key principles underpinning this bioisosteric relationship include:

Acidity and Ionization: 5-substituted 1H-tetrazoles have pKa values typically ranging from 4.5 to 4.9, which closely mimics the acidity of many carboxylic acids (pKa ≈ 4.2–4.4). nih.govrug.nl This comparable acidity ensures that, like a carboxylate, the tetrazolate anion is the predominant species at physiological pH (≈7.4), allowing it to engage in similar ionic interactions with receptors. rug.nlrug.nl

Planarity and Geometry: Both the tetrazole ring and the carboxylic acid group are planar. This structural similarity allows the tetrazole to occupy a similar spatial position within a receptor's binding site. nih.govrug.nl The delocalization of the negative charge across the nitrogen-rich aromatic system of the tetrazolate anion is a key feature, enabling it to effectively mimic the charge distribution of a carboxylate. rug.nl

Lipophilicity and Permeability: Despite being ionized at physiological pH, tetrazolate anions are significantly more lipophilic (less polar) than their corresponding carboxylates. rug.nlrug.nlresearchgate.net This increased lipophilicity can enhance a drug candidate's ability to cross biological membranes, potentially improving oral bioavailability. rug.nlresearchgate.net

Metabolic Stability: Carboxylic acids can be susceptible to metabolic transformations, such as glucuronidation, which can lead to rapid clearance. nih.gov The tetrazole ring is generally resistant to common metabolic degradation pathways, which can increase the molecule's half-life and duration of action. rug.nlresearchgate.netrug.nlsci-hub.ru

Table 1: Comparison of Physicochemical Properties: Carboxylic Acid vs. Tetrazole

Property Carboxylic Acid 5-Substituted Tetrazole Rationale for Bioisosterism
Acidity (pKa) ~4.2 - 4.4 ~4.5 - 4.9 Similar acidity ensures ionization at physiological pH, enabling ionic interactions. nih.govrug.nl
Geometry Planar Planar Allows for similar spatial orientation in binding pockets. nih.govrug.nl
Charge Anionic at pH 7.4 Anionic at pH 7.4 Negative charge is crucial for electrostatic interactions with protein targets. rug.nlrug.nl
Lipophilicity Lower Higher Increased lipophilicity can improve membrane permeability and bioavailability. rug.nlresearchgate.net
Metabolic Fate Susceptible to conjugation Generally stable Resistance to metabolism can prolong the drug's duration of action. nih.govrug.nl

Molecular Interactions with Protein Receptors and Enzymes (e.g., using Computational Docking)

Computational docking studies are instrumental in predicting and analyzing how tetrazole-containing molecules, including analogues of 2H-Tetrazole, 2,5-dimethyl-, bind to protein targets. These studies reveal the specific non-covalent interactions that drive binding affinity and selectivity.

Docking simulations of various tetrazole derivatives have consistently shown that the tetrazole ring can participate in a range of crucial molecular interactions:

Hydrogen Bonding: The nitrogen atoms of the tetrazole ring act as effective hydrogen bond acceptors. nih.gov In protonated 1H-tetrazoles, the N-H group can also serve as a hydrogen bond donor. acs.org Docking studies on antimicrobial candidates, for instance, have shown tetrazole moieties forming hydrogen bonds with key amino acid residues like Cysteine in the active site of target proteins. researchgate.net

Ionic Interactions: As the tetrazole is typically ionized at physiological pH, the resulting anion readily forms strong electrostatic interactions with positively charged residues in a binding pocket, such as Arginine or Lysine, mimicking the behavior of a carboxylate.

Metal Chelation: Similar to a carboxylate, the tetrazole moiety is an efficient metal chelator. nih.govacs.org In metalloenzymes, the nitrogen atoms can coordinate with metal ions (e.g., zinc) in the active site, often displacing a water molecule and forming a stable complex. acs.org

Pi-Stacking and Hydrophobic Interactions: The aromatic nature of the tetrazole ring allows it to engage in π-π stacking or π-H stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan. researchgate.net

Table 2: Examples of Molecular Docking Studies on Tetrazole Derivatives

Compound Class Protein Target Key Interactions Observed Binding Energy (kcal/mol) Reference
Tetrazole-Piperazine Derivatives Sterol 14-alpha demethylase (CYP51) Interaction with heme group, hydrogen bonds -8.74 (most active compound) ajgreenchem.comcumhuriyet.edu.tr
4-Nitroimidazole-Tetrazole Analogue Acute Myeloid Leukemia Protein (6JQR) Hydrogen bonds with Cys694; π-H stacking with Arg834 -8.13 researchgate.net
Dimethoxyphenyl-Tetrazole Derivative Casein Kinase 2 (CSNK2A1) Not specified -6.87 nih.gov
Benzimidazole-Tetrazole Derivatives Sterol 14-α demethylase (CYP51) H-acceptor interactions with Ser378 and heme -8.74 (most active compound) healthinformaticsjournal.com

These studies collectively demonstrate the versatility of the tetrazole ring in forming a stable and specific network of interactions within a protein's active site, providing a clear rationale for its use in drug design.

Structural Biology Insights into Tetrazole-Biomolecule Complexes

X-ray crystallography provides definitive, high-resolution insights into the binding modes of ligands. An analysis of the Protein Data Bank (PDB) reveals numerous structures of tetrazole-containing ligands co-crystallized with their biological targets, confirming the interactions predicted by computational models. nih.gov

As of March 2018, there were 155 tetrazole co-crystal structures available in the PDB. nih.gov These structures offer several key insights:

Hydrogen Bonding Networks: A prominent feature observed in these crystal structures is the ability of the tetrazole ring to act as a hub for extensive hydrogen bond networks. For example, in a β-lactamase inhibitor complex, a central tetrazole moiety is embedded between two serine residues, a threonine, and a water molecule, forming multiple hydrogen bonds with distances between 2.7 and 2.8 Å. nih.gov

Mimicry of Carboxylate Binding: Structural alignments of protein-ligand complexes containing a tetrazole with their carboxylic acid bioisosteres show a high degree of similarity. For example, the comparison of a tetrazole and a carboxylic acid binding to the Kelch domain of the Keap1 protein shows an excellent structural alignment (RMSD 0.142), with only minor differences in ligand and side-chain orientations. nih.govacs.org This provides direct evidence of the tetrazole's ability to effectively mimic the binding pose of a carboxylic acid.

Arginine Sandwich: A unique interaction pattern observed is the "Arg sandwich," where the planar tetrazolyl unit is situated between the side chains of two arginine residues, forming favorable electrostatic and stacking interactions. nih.gov

Disubstituted Tetrazole Interactions: In 1,5- or 2,5-disubstituted tetrazoles, such as 2H-Tetrazole, 2,5-dimethyl-, the absence of the acidic N-H proton means that interactions are focused on the electronegative sp2-hybridized nitrogen atoms of the ring, which act as hydrogen bond acceptors. acs.org These derivatives also commonly exhibit parallel-displaced π–π stacking arrangements with aromatic residues like phenylalanine. acs.org

Design Principles for Modulating Bioisosteric Properties

The successful application of the tetrazole-for-carboxylic-acid substitution is not automatic; it often requires careful molecular design to optimize its properties for a specific target. Medicinal chemists employ several principles to modulate the bioisosteric characteristics of tetrazole analogues.

Enhancing Potency through Geometry: The precise positioning of the acidic function is critical for receptor binding. The geometry of the tetrazole ring can project its acidic center or negative charge further from its point of attachment compared to a carboxylic acid. This subtle difference was a key factor in the tenfold increase in potency for the angiotensin II receptor antagonist losartan (B1675146) compared to its carboxylic acid analogue. nih.gov

Use as a Scaffold and Building Block: Beyond direct replacement, tetrazoles can be used as core building blocks in multicomponent reactions. This allows for the efficient synthesis of diverse molecular libraries. nih.govbeilstein-journals.org Using protected tetrazole aldehydes as starting materials facilitates the incorporation of the tetrazole moiety into complex, drug-like scaffolds, offering flexibility in its placement and enabling further chemical modifications. nih.gov

Improving Metabolic Stability: The inherent resistance of the tetrazole ring to metabolism is a primary design advantage. When a lead compound containing a carboxylic acid suffers from poor metabolic stability, its replacement with a tetrazole is a first-choice strategy to improve its developability profile. researchgate.netacs.org

By applying these principles, researchers can leverage the unique properties of the tetrazole ring to design potent, selective, and metabolically robust drug candidates.

Q & A

Q. What spectroscopic techniques are recommended for characterizing 2,5-dimethyl-2H-tetrazole, and what key data should be prioritized?

To confirm the structure and purity of 2,5-dimethyl-2H-tetrazole, prioritize:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to identify substituent positions and confirm regioselectivity. For example, methyl groups at positions 2 and 5 will show distinct splitting patterns in 1H^1H-NMR.
  • Mass Spectrometry (MS) : Use high-resolution MS (e.g., ESI-TOF) to verify the molecular ion peak (C3 _3H6 _6N4+_4^+, m/z ≈ 98.06) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Confirm tetrazole ring vibrations (e.g., C=N stretching at ~1600 cm1 ^{-1}) and methyl group absorption bands .
  • X-ray Crystallography : Resolve crystal structure for absolute configuration validation, particularly for derivatives (e.g., high-energy analogs) .

Q. What are the common synthetic routes for 2,5-dimethyl-2H-tetrazole, and what are their comparative advantages?

Key methods include:

  • [N2 _2+N2 _2] Cycloaddition : React aryl diazonium salts with amidines in the presence of K2 _2CO3_3, followed by iodination. Advantages: High regioselectivity for 2,5-disubstitution under mild conditions .
  • Hydrazine-Based Cyclization : React hydrazides with thionyl chloride to form hydrazidoyl intermediates, then treat with K2 _2CO3_3 to cyclize into tetrazoles. Yields range from 60–80% depending on substituents .
  • Palladium-Catalyzed Coupling : Use bis(triphenylphosphine)palladium dichloride to couple brominated precursors with alkyl/aryl groups. Ideal for introducing complex substituents with precise control .

Advanced Questions

Q. How can researchers optimize regioselectivity in 2,5-dimethyl-2H-tetrazole synthesis to minimize byproducts?

  • Catalyst Selection : AgNO3_3 promotes regioselective cyclization in diazonium salt reactions, favoring 2,5-substitution over 1,5-isomers .
  • Solvent Effects : Polar aprotic solvents (e.g., THF/Et3 _3N mixtures) enhance reaction homogeneity and reduce side reactions during coupling steps .
  • Temperature Control : Reflux conditions (e.g., 55°C in THF) improve reaction kinetics while avoiding thermal decomposition of intermediates .

Q. What strategies resolve contradictions in reported biological activities of 2,5-dimethyl-2H-tetrazole derivatives?

  • Systematic Substituent Variation : Test analogs with modified alkyl/aryl groups to isolate structure-activity relationships (SAR). For example, fluorinated derivatives may exhibit enhanced antimicrobial activity due to increased electronegativity .
  • Standardized Assays : Use consistent in vitro models (e.g., MIC for antimicrobial studies) and validate results across multiple cell lines to address variability .
  • Meta-Analysis of Literature : Compare synthetic protocols (e.g., purity levels, reaction solvents) to identify methodological discrepancies influencing activity .

Q. What methodologies assess the thermal and chemical stability of 2,5-dimethyl-2H-tetrazole under experimental conditions?

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td_d) under nitrogen/air. Derivatives like Ag[FDNTz]·½NH3_3 show stability up to 200°C, useful for high-energy applications .
  • Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic transitions to predict reactivity under storage or reaction conditions .
  • Accelerated Stability Testing : Expose samples to elevated humidity (40–75% RH) and monitor degradation via HPLC to simulate long-term stability .

Q. How can thin-layer chromatography (TLC) monitor the synthesis of 2,5-dimethyl-2H-tetrazole?

  • Solvent System : Use toluene/ethyl acetate/water (8.7:1.2:1.1 v/v/v) to achieve optimal separation. The compound typically has an Rf_f ≈ 0.4–0.5 .
  • Visualization : Iodine vapor stains tetrazole derivatives as yellow-brown spots, while UV detection (254 nm) identifies aromatic impurities.
  • Validation : Compare spots with authentic standards and confirm purity via single-spot elution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.